molecular formula C13H18N2O3 B113127 N-(4-[1,3]Dioxolan-2-yl-pyridin-3-yl)-2,2-dimethyl-propionamide CAS No. 869735-24-0

N-(4-[1,3]Dioxolan-2-yl-pyridin-3-yl)-2,2-dimethyl-propionamide

Cat. No.: B113127
CAS No.: 869735-24-0
M. Wt: 250.29 g/mol
InChI Key: KURMNELUHRJXTB-UHFFFAOYSA-N
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Description

N-(4-[1,3]Dioxolan-2-yl-pyridin-3-yl)-2,2-dimethyl-propionamide is a synthetic organic compound that features a dioxolane ring attached to a pyridine moiety. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the dioxolane ring and the pyridine nucleus imparts unique chemical properties to the compound, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-[1,3]Dioxolan-2-yl-pyridin-3-yl)-2,2-dimethyl-propionamide typically involves the formation of the dioxolane ring followed by its attachment to the pyridine moiety. One common method involves the reduction of 2-(4-nitrophenyl)-1,3-dioxolane using glucose as an eco-friendly reductant in an alkaline medium . This method is advantageous due to its simplicity and the use of environmentally benign reagents.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or the use of other reducing agents like sodium borohydride. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-[1,3]Dioxolan-2-yl-pyridin-3-yl)-2,2-dimethyl-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the dioxolane ring or the pyridine moiety.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and catalytic hydrogenation are commonly used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of simpler derivatives.

Scientific Research Applications

N-(4-[1,3]Dioxolan-2-yl-pyridin-3-yl)-2,2-dimethyl-propionamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-[1,3]Dioxolan-2-yl-pyridin-3-yl)-2,2-dimethyl-propionamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-[1,3]Dioxolan-2-yl-pyridin-3-yl)-2,2-dimethyl-propionamide is unique due to its specific combination of the dioxolane ring and pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(4-[1,3]Dioxolan-2-yl-pyridin-3-yl)-2,2-dimethyl-propionamide is a compound of increasing interest in pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Characteristics

  • Molecular Formula : C13H18N2O3
  • Molecular Weight : 250.29 g/mol
  • CAS Number : 869735-24-0
  • Density : Not specified
  • Boiling Point : Not specified
  • Melting Point : Not specified

These properties indicate that the compound is a relatively stable organic molecule that may interact with biological systems in various ways.

The biological activity of this compound has been explored through various studies. The compound is believed to interact with specific biological targets, potentially influencing pathways related to inflammation, oxidative stress, and neurobehavioral functions.

  • Anti-inflammatory Effects : Research indicates that similar compounds exhibit anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines like TNF-α and NF-κB .
  • Antioxidant Activity : Compounds with similar structures have shown the ability to restore antioxidant enzyme levels, such as superoxide dismutase, which suggests a protective role against oxidative stress .
  • Neuroprotective Effects : Some studies have indicated that derivatives of this compound may reverse neurobehavioral deficits in animal models of anxiety and depression, suggesting potential applications in neuropharmacology .

Data Table of Biological Activities

Activity TypeRelated CompoundEffect ObservedReference
Anti-inflammatorySe-DMC (related structure)Reduced paw edema and inflammatory markers
AntioxidantSe-DMC (related structure)Restored superoxide dismutase activity
NeuroprotectiveSimilar pyridine derivativesReversed anxiety-like behaviors

Case Study 1: Anti-inflammatory Properties

In a study evaluating the effects of similar dioxolane-containing compounds on rheumatoid arthritis models, it was observed that these compounds significantly reduced paw edema and improved mechanical sensitivity in mice. The study highlighted the modulation of inflammatory markers as a key mechanism behind these effects .

Case Study 2: Neurobehavioral Impact

Another investigation focused on the neuroprotective effects of related compounds on anxiety and depressive behaviors. Mice treated with these compounds showed significant improvements in behavioral tests compared to control groups, indicating potential therapeutic applications for mood disorders .

Properties

IUPAC Name

N-[4-(1,3-dioxolan-2-yl)pyridin-3-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)12(16)15-10-8-14-5-4-9(10)11-17-6-7-18-11/h4-5,8,11H,6-7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURMNELUHRJXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CN=C1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640055
Record name N-[4-(1,3-Dioxolan-2-yl)pyridin-3-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869735-24-0
Record name N-[4-(1,3-Dioxolan-2-yl)-3-pyridinyl]-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869735-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(1,3-Dioxolan-2-yl)pyridin-3-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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